Cas no 320420-53-9 (5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine)

5-(3,4-Dimethoxyphenyl)-4-methylpyrimidin-2-amine is a pyrimidine derivative featuring a dimethoxyphenyl substituent at the 5-position and a methyl group at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to biologically active pyrimidine scaffolds, which are often utilized in kinase inhibition and other therapeutic applications. The presence of methoxy groups enhances solubility and potential binding interactions, while the amine functionality offers versatility for further derivatization. Its well-defined structure makes it a valuable intermediate for pharmaceutical research, particularly in the development of targeted small-molecule inhibitors. High-purity synthesis ensures consistency for experimental use.
5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine structure
320420-53-9 structure
Product name:5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine
CAS No:320420-53-9
MF:
MW:
MDL:MFCD00173442
CID:4645672

5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-PYRIMIDINAMINE
    • 5-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-PYRIMIDINYLAMINE
    • 2-Pyrimidinamine, 5-(3,4-dimethoxyphenyl)-4-methyl-
    • 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine
    • MDL: MFCD00173442

5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
171051-1g
5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine
320420-53-9
1g
$1836.00 2023-09-06
Matrix Scientific
171051-500mg
5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine
320420-53-9
500mg
$918.00 2023-09-06
Ambeed
A895337-1g
5-(3,4-Dimethoxyphenyl)-4-methylpyrimidin-2-amine
320420-53-9 90%
1g
$611.0 2024-08-03
abcr
AB299329-500mg
5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine, 90%; .
320420-53-9 90%
500mg
€678.60 2025-02-16
A2B Chem LLC
AI71100-5mg
5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine
320420-53-9 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI71100-1mg
5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine
320420-53-9 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI71100-10mg
5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine
320420-53-9 >90%
10mg
$240.00 2024-04-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00886242-1g
5-(3,4-Dimethoxyphenyl)-4-methylpyrimidin-2-amine
320420-53-9 90%
1g
¥4193.0 2023-03-20
abcr
AB299329-500 mg
5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine, 90%; .
320420-53-9 90%
500 mg
€678.60 2023-07-20
abcr
AB299329-1 g
5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine, 90%; .
320420-53-9 90%
1 g
€1,312.80 2023-07-20

Additional information on 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine

Introduction to 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine and Its Significance in Modern Pharmaceutical Research

The compound with the CAS number 320420-53-9, specifically identified as 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine, represents a fascinating molecule in the realm of pharmaceutical chemistry. This pyrimidine derivative has garnered considerable attention due to its structural features and potential biological activities, making it a subject of extensive research in medicinal chemistry. The presence of both dimethoxyphenyl and methylpyrimidin-2-amine moieties in its molecular framework suggests a rich chemical space for interaction with biological targets, particularly enzymes and receptors involved in critical metabolic pathways.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds, such as pyrimidines, due to their diverse pharmacological properties. Pyrimidines are not only fundamental components of nucleic acids but also serve as scaffolds for numerous therapeutic agents. The structural motif of 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine incorporates aromatic rings that can engage in π-stacking interactions, a feature that is often exploited in designing high-affinity ligands. This compound’s potential to modulate biological processes has led to its exploration in various therapeutic areas, including oncology, inflammation, and central nervous system disorders.

In the context of oncology research, pyrimidine derivatives have been extensively studied for their ability to inhibit key enzymes involved in cancer cell proliferation and survival. The dimethoxyphenyl substituent in 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine may contribute to its binding affinity by enhancing hydrophobic interactions with target proteins. Preliminary studies have suggested that this compound could interact with enzymes such as kinases and phosphodiesterases, which are pivotal in cancer signaling pathways. The methylpyrimidin-2-amine part of the molecule may further enhance its pharmacokinetic properties by improving solubility and metabolic stability.

The synthesis of 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex aromatic system efficiently. These synthetic strategies not only ensure the scalability of production but also allow for structural modifications to optimize biological activity. The growing interest in this compound underscores the need for robust synthetic routes that can be adapted for large-scale pharmaceutical applications.

From a computational chemistry perspective, the molecular dynamics and binding interactions of 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine with biological targets have been extensively modeled using cutting-edge software tools. These simulations provide valuable insights into the compound’s binding mode, affinity, and potential side effects. By integrating experimental data with computational predictions, researchers can design more effective derivatives with enhanced therapeutic profiles. Such interdisciplinary approaches are crucial for accelerating the drug discovery process and bringing novel therapeutics to market.

The pharmacological evaluation of 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit specific enzymatic activities relevant to disease pathways, while animal models have shown potential therapeutic effects without significant toxicity. These findings support further investigation into its clinical applicability. However, challenges remain in optimizing dosing regimens and minimizing off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential to address these challenges and translate preclinical successes into clinical reality.

The future directions of research on 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine include exploring its role in combination therapies and investigating its mechanisms of action at a molecular level. By understanding how this compound interacts with biological systems at a fundamental level, researchers can develop strategies to enhance its efficacy and reduce potential adverse effects. Additionally, exploring derivatives of this molecule may uncover new therapeutic agents with improved properties. The versatility of pyrimidine scaffolds ensures that compounds like 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine will continue to be valuable assets in the pharmaceutical arsenal.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:320420-53-9)5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine
A1014110
Purity:99%
Quantity:1g
Price ($):550.0